

Binding Energy of Seproxetine Charge-Transfer Complexes

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Compound Focus: Seproxetine Hydrochloride

CAS No.: 127685-30-7

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The following table compiles the binding energies from molecular docking studies, which indicate how strongly the seproxetine (SRX) donor and its charge-transfer (CT) complexes bind to specific biological receptors. A more negative binding energy (in kcal/mol) signifies a more stable and potentially more efficacious binding interaction [1] [2].

Complex / Ligand	Serotonin Receptor Binding Energy (kcal/mol)	Dopamine Receptor Binding Energy (kcal/mol)	TrkB Kinase Receptor Binding Energy (kcal/mol)
SRX alone	Data not provided	-7.6 [2]	Data not provided
[(SRX)(TCNQ)] CT Complex	Data not provided	-9.2 [1] [2]	Data not provided

According to the research, the CT complex formed between seproxetine and the π -electron acceptor **TCNQ (7,7,8,8-tetracyanoquinodimethane)** showed superior binding compared to seproxetine alone. Molecular dynamics simulations further confirmed that the **[(SRX)(TCNQ)]-dopamine receptor complex was more stable** than the complex with SRX alone [1] [2].

Other π -electron acceptors were also studied for complex formation with seproxetine, including Picric Acid (PA), Dinitrobenzene (DNB), p-Nitrobenzoic Acid (p-NBA), 2,6-Dichloroquinone-4-chloroimide (DCQ),

and 2,6-Dibromoquinone-4-chloroimide (DBQ) [3] [1]. However, specific binding energy data for these complexes with the listed receptors was not provided in the available search results.

Experimental Protocols for Key Workflows

For reproducibility, here are the detailed methodologies for the key experiments cited.

Protocol 1: Synthesis and Characterization of Seroxetine CT Complexes

This protocol describes the general process for creating and analyzing the solid-form CT complexes, as outlined in the studies [1] [2].

- **Synthesis:** The 1:1 charge-transfer complexes are synthesized by reacting a solution of seproxetine (SRX) donor with a solution of a π -electron acceptor (e.g., TCNQ, PA, DNB). The mixtures are stirred at room temperature for approximately one hour.
- **Isolation:** The resulting precipitate is filtered, washed with a small amount of dichloromethane, and dried under vacuum over anhydrous calcium chloride.
- **Characterization:** The solid complexes are characterized using several analytical techniques to confirm their structure and properties:
 - **Elemental Analysis:** To confirm the 1:1 stoichiometric ratio.
 - **Spectrophotometry:** Electronic absorption spectra are scanned in the 200–800 nm region.
 - **Spectroscopic Tools:** FTIR, ¹H-NMR, and Raman spectra are used for structural analysis.
 - **Thermal Analysis:** Thermogravimetric analysis (TGA/DTG) is used to investigate thermal stability.
 - **Morphological Studies:** Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), along with Energy-Dispersive X-ray spectroscopy (EDX), are used to study surface morphology, particle size, and elemental composition.

Protocol 2: Computational Molecular Docking and Dynamics

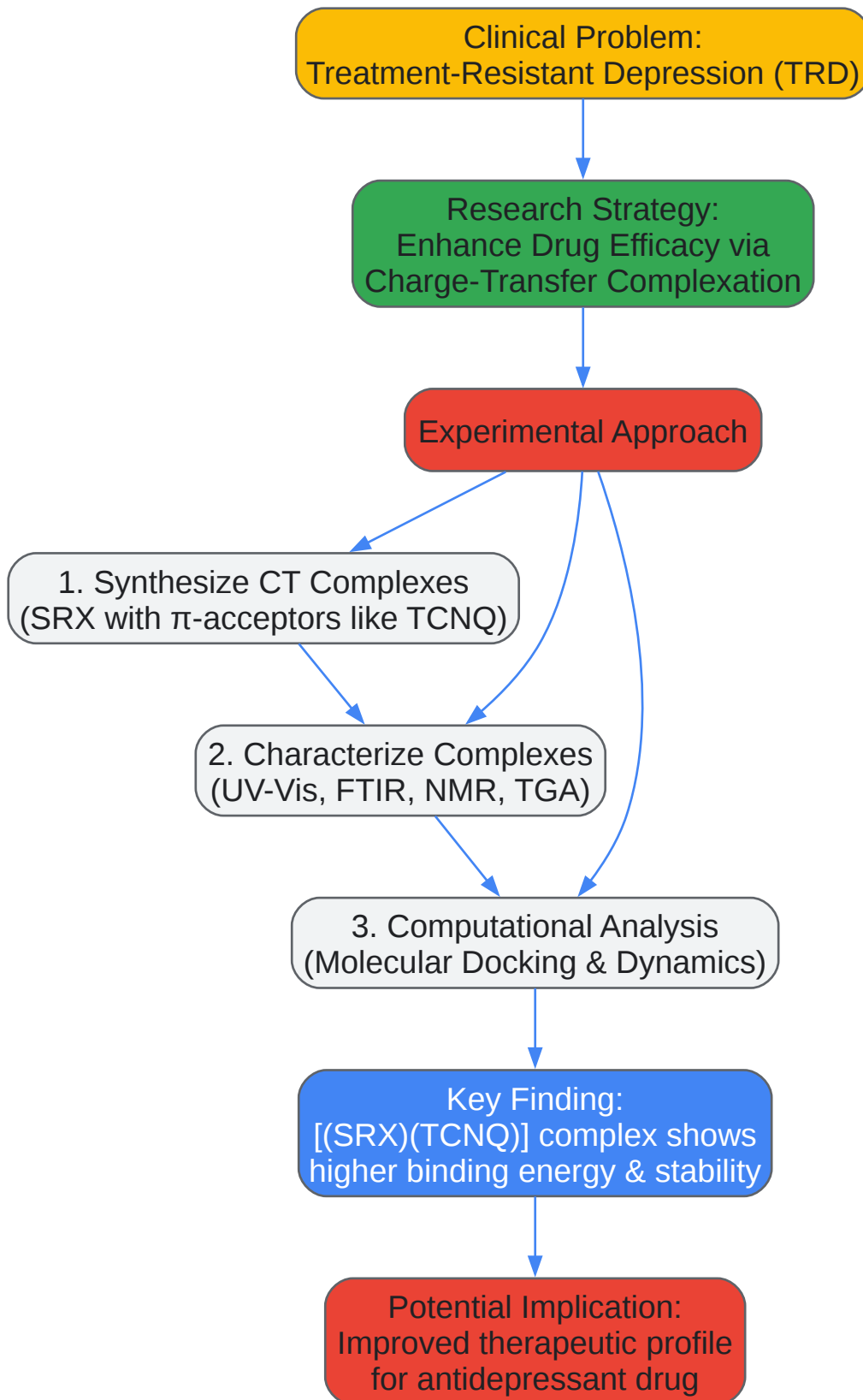
This protocol details the computational methods used to determine the binding energies and stability listed in the table [1] [2].

- **Ligand and Receptor Preparation:**

- The structures of SRX and the synthesized CT complexes are energy-minimized using software like PyRx with the MMFF94 force field.
- The 3D crystal structures of the target receptors (e.g., dopamine receptor) are obtained from the Protein Data Bank (RCSB PDB).
- **Molecular Docking:**
 - Docking calculations are performed using **AutoDock Vina** software.
 - The binding poses and binding energies (in kcal/mol) are analyzed for the ligands against the receptors.
- **Molecular Dynamics (MD) Simulation:**
 - The best receptor-ligand complexes from docking are further analyzed using MD simulation, for example, with the **GROMACS** package using the GROMOS96 43a1 force field.
 - Simulations are typically run for **100 ns** at 300 K to assess the conformational stability of the complexes over time. Parameters like root-mean-square deviation (RMSD) are calculated and compared.

Research Context and Significance

The diagrams below illustrate the logical relationship and potential impact of this research on addressing a key challenge in antidepressant development.



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This research is situated within the broader context of seeking novel antidepressant treatments. A significant challenge in the field is **treatment-resistant depression (TRD)**, where a substantial number of patients do not respond adequately to existing medications, including first-line Selective Serotonin Reuptake Inhibitors (SSRIs) [4] [5]. This has driven research into multi-directional mechanisms and strategies to enhance the efficacy of existing drug compounds [4].

The formation of charge-transfer complexes is one such strategy being explored not only with seproxetine but also with other antidepressants like **fluoxetine**, suggesting a promising avenue for improving drug-receptor interactions and potentially overcoming limitations of the original molecules [6].

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To cite this document: Smolecule. [Binding Energy of Seroxetine Charge-Transfer Complexes].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b543004#seproxetine-charge-transfer-complex-binding-energy>]

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